Cas no 586961-34-4 ((1S,2S)-Boc-1,2-diaminocyclopentane)

(1S,2S)-Boc-1,2-diaminocyclopentane is a chiral cyclopentane derivative featuring a Boc-protected diamine functionality. Its stereospecific (1S,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing chiral ligands, catalysts, and biologically active compounds. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection under mild acidic conditions, enabling controlled functionalization. The rigid cyclopentane backbone enhances stereochemical control in subsequent reactions. This compound is widely utilized in pharmaceutical research, peptidomimetics, and organocatalysis due to its high enantiopurity and versatility. Its well-defined structure ensures reproducibility in complex synthetic pathways, making it a preferred choice for precision applications in medicinal and organic chemistry.
(1S,2S)-Boc-1,2-diaminocyclopentane structure
586961-34-4 structure
Product Name:(1S,2S)-Boc-1,2-diaminocyclopentane
CAS No:586961-34-4
MF:C10H20N2O2
MW:200.278002738953
MDL:MFCD11040590
CID:1024803
PubChem ID:17040218
Update Time:2025-10-31

(1S,2S)-Boc-1,2-diaminocyclopentane Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
    • (-)-(1S,2S)-N-mono(tert-butoxycarbonyl) cyclopentane-1,2-diamine
    • (1S,2S)-Boc-1,2-diaMinocyclopentane
    • (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine
    • N-[(1S,2S)-2-Aminocyclopentyl]carbamic acid tert-butyl ester
    • tert-butyl (1S,2S)-2-aminocyclopentylcarbamate
    • tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate
    • tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate
    • PAXDIBGWURAVIH-YUMQZZPRSA-N
    • KM0227
    • RL04213
    • FCH3878405
    • Carbamic acid, [(1S,2S)-2-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI)
    • SCHEMBL463104
    • DS-17594
    • J-524343
    • (1S,2S)-1-(Boc-amino)-2-aminocyclopentane
    • MFCD11040590
    • A869381
    • (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine, 97%
    • 586961-34-4
    • (1S,2S)-n-boc-1,2-cyclopentanediamine
    • tert-Butyl((1S,2S)-2-aminocyclopentyl)carbamate
    • DTXSID40589248
    • EN300-1726302
    • AKOS015967465
    • C75744
    • Carbamic acid, [(1S,2S)-2-aminocyclopentyl]-, 1,1-dimethylethyl ester
    • J-524336
    • 2-Methyl-2-propanyl [(1s,2s)-2-aminocyclopentyl]carbamate
    • tert-butyl (1R,2S)-2-aminocyclopentylcarbamate
    • DB-228197
    • (1S,2S)-Boc-1,2-diaminocyclopentane
    • MDL: MFCD11040590
    • Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
    • InChI Key: PAXDIBGWURAVIH-YUMQZZPRSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 200.15200
  • Monoisotopic Mass: 200.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 1

Experimental Properties

  • Density: 1.04
  • Boiling Point: 304 ºC
  • Flash Point: 138 ºC
  • PSA: 64.35000
  • LogP: 2.48210
  • Optical Activity: [α]/D +14±4°, c = 1 in 1 M HCl

(1S,2S)-Boc-1,2-diaminocyclopentane Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3259PSN1 8 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C

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(1S,2S)-Boc-1,2-diaminocyclopentane Production Method

(1S,2S)-Boc-1,2-diaminocyclopentane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:586961-34-4)(1S,2S)-Boc-1,2-diaminocyclopentane
Order Number:A869381
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:17
Price ($):374.0/1474.0
Email:sales@amadischem.com

Additional information on (1S,2S)-Boc-1,2-diaminocyclopentane

Comprehensive Guide to (1S,2S)-Boc-1,2-diaminocyclopentane (CAS No. 586961-34-4): Properties, Applications, and Industry Trends

In the rapidly evolving field of pharmaceutical intermediates and chiral building blocks, (1S,2S)-Boc-1,2-diaminocyclopentane (CAS No. 586961-34-4) has emerged as a compound of significant interest. This Boc-protected diamine derivative is widely utilized in asymmetric synthesis, peptide modification, and drug discovery due to its unique stereochemical properties. The compound's rigid cyclopentane backbone and protected amine groups make it particularly valuable for constructing complex molecular architectures.

The growing demand for enantiomerically pure compounds in modern medicine has propelled research into chiral auxiliaries like (1S,2S)-Boc-1,2-diaminocyclopentane. Recent studies highlight its application in developing kinase inhibitors and GPCR-targeted therapies, addressing current pharmaceutical challenges such as drug resistance and selectivity enhancement. Its Boc-protecting group offers excellent stability during synthetic procedures while allowing selective deprotection under mild acidic conditions.

From a synthetic chemistry perspective, 586961-34-4 demonstrates remarkable versatility. The compound serves as a key precursor for heterocyclic compound synthesis, particularly in constructing fused ring systems common in many bioactive molecules. Its 1,2-diamine functionality enables the formation of stable chelate complexes with various metals, making it valuable in catalysis research and material science applications.

The green chemistry movement has influenced recent advancements in producing (1S,2S)-Boc-1,2-diaminocyclopentane. Researchers are exploring biocatalytic routes and continuous flow processes to improve the compound's sustainability profile while maintaining high enantiomeric excess. These innovations respond to industry demands for environmentally friendly synthesis and process intensification.

Analytical characterization of CAS 586961-34-4 typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to verify its stereochemical purity. The compound's physicochemical properties, including its solubility profile and thermal stability, have been thoroughly documented to facilitate its application across different research domains.

In the context of personalized medicine, the pharmaceutical industry's growing focus on targeted drug delivery systems has created new opportunities for chiral diamines. The cyclopentane scaffold of (1S,2S)-Boc-1,2-diaminocyclopentane offers distinct conformational advantages for designing molecular recognition elements in drug formulations.

Quality control standards for 586961-34-4 have become increasingly stringent, reflecting its importance in GMP manufacturing. Leading suppliers now provide comprehensive certificates of analysis detailing parameters such as residual solvent content, heavy metal impurities, and optical rotation values to meet regulatory requirements.

The compound's stability under various storage conditions makes it suitable for global supply chains, though proper handling of the Boc-protected amine is essential to maintain product integrity. Best practices recommend storage in anhydrous environments at controlled temperatures to prevent protecting group cleavage.

Emerging applications in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development have further expanded the utility of (1S,2S)-Boc-1,2-diaminocyclopentane. Its ability to serve as a spacer unit or stereochemical controller in complex molecular systems continues to attract research attention across multiple disciplines.

As the pharmaceutical industry increasingly adopts AI-driven drug discovery platforms, the demand for well-characterized building blocks like 586961-34-4 is expected to grow. The compound's predictable reactivity and established structure-activity relationships make it particularly valuable for computational chemistry applications and virtual screening libraries.

Recent patent literature reveals innovative uses of (1S,2S)-Boc-1,2-diaminocyclopentane in developing next-generation therapeutics, particularly in oncology and CNS disorders. Its incorporation into macrocyclic compounds and constrained peptides demonstrates the ongoing relevance of this chiral synthon in cutting-edge research.

The global market for chiral chemicals continues to expand, with 586961-34-4 maintaining a stable position among pharmaceutical intermediates. Industry analysts project steady growth in demand, driven by both established applications and emerging uses in biomaterials science and diagnostic probe development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:586961-34-4)(1S,2S)-Boc-1,2-diaminocyclopentane
A869381
Purity:99%/99%
Quantity:1g/5g
Price ($):374.0/1474.0
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